Purity Benchmarking: 2,3-Difluoro-6-methylbenzamide (≥98%) versus 2,3-Difluorobenzamide (≥95%–97%)
The target compound is available at a minimum purity of 98% (NLT 98%) from MolCore, exceeding the typical purity range of 95%–97% offered by multiple vendors for the des-methyl analogue 2,3-difluorobenzamide . Higher initial purity reduces the burden of pre-synthesis purification, minimizes batch-to-batch variability, and supports more reproducible structure-activity relationship (SAR) studies .
| Evidence Dimension | Minimum vendor-specified purity (HPLC/GC) |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) |
| Comparator Or Baseline | 2,3-Difluorobenzamide (CAS 18355-75-4): ≥95% (Fluorochem), 97% (AKSci), 97% (Chembase), 95% (CymitQuimica), NLT 98% (MolCore); median typical specification ~97% |
| Quantified Difference | +1 to +3 percentage points higher minimum purity for the target compound |
| Conditions | Vendor Certificate of Analysis (CoA); HPLC and/or GC purity determination |
Why This Matters
For procurement decisions in medicinal chemistry, a higher guaranteed purity specification directly translates to fewer impurities that could confound biological assay results or necessitate additional purification steps, thereby reducing total workflow cost and time.
